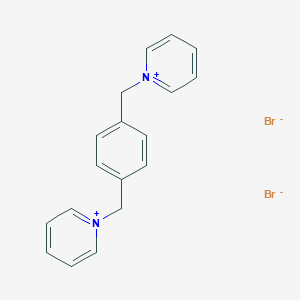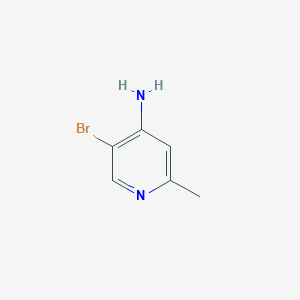
N,N'-4-Xylylenebis(pyridinium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-4-Xylylenebis(pyridinium) is a chemical compound that belongs to the class of pyridinium salts These salts are characterized by the presence of a pyridinium ion, which is a positively charged nitrogen atom within a pyridine ring N,N’-4-Xylylenebis(pyridinium) is specifically known for its unique structure, where two pyridinium rings are connected by a xylylene bridge
科学研究应用
N,N’-4-Xylylenebis(pyridinium) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium-based compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the development of materials with specific properties, such as ionic liquids and polymers.
作用机制
Target of Action
N,N’-4-Xylylenebis(pyridinium) and p-Xylene-bis(N-pyridinium bromide) are cationic compounds . The primary targets of these compounds are likely to be negatively charged components in biological systems, such as the phospholipid bilayers of cell membranes . .
Mode of Action
These compounds are known to interact with their targets primarily through electrostatic interactions . As cationic compounds, they can interact with negatively charged components of cell membranes, leading to changes in membrane properties .
Biochemical Pathways
Given their interaction with cell membranes, they may influence a variety of cellular processes that depend on membrane integrity and function .
Pharmacokinetics
As cationic compounds, they are likely to have good water solubility , which could influence their absorption and distribution in the body.
Result of Action
The molecular and cellular effects of these compounds’ action are likely to be diverse, given their interaction with cell membranes. They have been used as fluorescence quenchers in studies of membrane permeability and liposome lysis , suggesting that they can disrupt membrane integrity and potentially lead to cell lysis.
Action Environment
Environmental factors such as pH and ionic strength could influence the action, efficacy, and stability of these compounds. As cationic compounds, their interaction with targets could be influenced by the presence of other ions in the environment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-4-Xylylenebis(pyridinium) typically involves the quaternization reaction of pyridine with an organic halide. One common method is to react pyridine with 1,4-dibromomethylbenzene (also known as p-xylylene dibromide) under controlled conditions. The reaction is usually carried out in a solvent such as acetone or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods: In an industrial setting, the production of N,N’-4-Xylylenebis(pyridinium) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, environmentally friendly solvents and catalysts may be employed to minimize the environmental impact of the synthesis.
化学反应分析
Types of Reactions: N,N’-4-Xylylenebis(pyridinium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinium rings can participate in nucleophilic substitution reactions, where nucleophiles replace certain substituents on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as hydroxide ions or amines in aqueous or organic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridinium rings.
Reduction: Reduced forms of the pyridinium rings.
Substitution: Substituted pyridinium compounds with various functional groups.
相似化合物的比较
N,N’-4-Xylylenebis(pyridinium) can be compared with other pyridinium salts, such as:
N-Methylpyridinium: Known for its use in organic synthesis and as a phase-transfer catalyst.
N-Phenylpyridinium: Studied for its potential biological activities and as a precursor for the synthesis of heterocyclic compounds.
N-Benzylpyridinium: Used in the preparation of ionic liquids and as a reagent in organic reactions.
Uniqueness: N,N’-4-Xylylenebis(pyridinium) is unique due to its xylylene bridge, which provides distinct structural and electronic properties compared to other pyridinium salts. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
14208-10-7 |
|---|---|
分子式 |
C18H18BrN2+ |
分子量 |
342.3 g/mol |
IUPAC 名称 |
1-[[4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C18H18N2.BrH/c1-3-11-19(12-4-1)15-17-7-9-18(10-8-17)16-20-13-5-2-6-14-20;/h1-14H,15-16H2;1H/q+2;/p-1 |
InChI 键 |
MRNXNYOVVRYWEZ-UHFFFAOYSA-M |
SMILES |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)C[N+]3=CC=CC=C3.[Br-].[Br-] |
规范 SMILES |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)C[N+]3=CC=CC=C3.[Br-] |
Pictograms |
Irritant |
同义词 |
4-DPX alpha,alpha'-dipyridinium p-xylene dibromide N,N'-4-xylylenebis(pyridinium bromide) N,N'-4-xylylenebis(pyridinium) p-xylenebis(pyridinium bromide) p-xylylene bis(pyridinium) bromide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is p-Xylene-bis(N-pyridinium bromide) utilized in studying lipid bilayers?
A: p-Xylene-bis(N-pyridinium bromide) acts as a fluorescence quencher for 8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt (ANTS) in vesicle fusion assays. [, ] Researchers encapsulate ANTS within vesicles while DPX remains outside. When vesicles fuse, ANTS comes into contact with DPX, leading to fluorescence quenching. This quenching effect allows researchers to quantify vesicle fusion by measuring the decrease in fluorescence intensity. [, ]
Q2: Can you elaborate on the use of p-Xylene-bis(N-pyridinium bromide) in studying G-quadruplex DNA stabilization?
A: p-Xylene-bis(N-pyridinium bromide) serves as a model compound to evaluate the stabilization of G-quadruplex DNA alongside other telomerase inhibitors like ethidium bromide. [] Through Atomic Force Microscopy (AFM) force measurements, researchers can observe the impact of these inhibitors on the persistence length of DNA strands, which reflects the stability of the G-quadruplex structure. Increased persistence length in the presence of p-Xylene-bis(N-pyridinium bromide) suggests stabilization of the G-quadruplex. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















